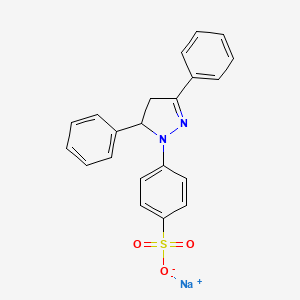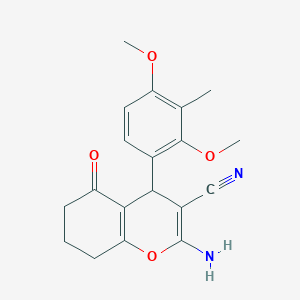![molecular formula C18H20N2O4S B4997540 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a chemical compound that belongs to the class of isothiazole derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival. Additionally, it has been found to inhibit the activity of various kinases involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of various inflammatory mediators. Additionally, the compound has been found to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the major advantages of using 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide in lab experiments is its potent anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been extensively studied and has shown promising results in various in vitro and in vivo models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide. One potential area of research is the development of novel analogs with improved solubility and potency. Additionally, the compound could be studied for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Furthermore, the compound could be studied for its potential use in the treatment of various microbial infections. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves the reaction of 2-naphthylamine with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene. The reaction of this intermediate with morpholine and sodium hydride yields the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory agent in various animal models. Additionally, the compound has shown potent antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
4-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-17(19-10-12-24-13-11-19)8-3-9-20-15-6-1-4-14-5-2-7-16(18(14)15)25(20,22)23/h1-2,4-7H,3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJYKKLHDLYODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)



![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)

![2-(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzoyl)benzoic acid](/img/structure/B4997539.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4997560.png)